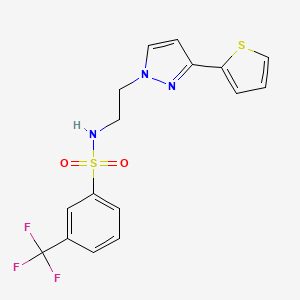![molecular formula C23H17N3O2S2 B2622049 1-(4-benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea CAS No. 327972-02-1](/img/structure/B2622049.png)
1-(4-benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea is a complex organic compound that features a thiourea backbone with benzoyl and benzothiazole substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea typically involves the condensation of 4-benzoylbenzoyl chloride with 3-methyl-2,3-dihydro-1,3-benzothiazole-2-thione in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The benzoyl groups can be reduced to corresponding alcohols.
Substitution: The benzoyl and benzothiazole groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated benzoylbenzoyl derivatives
Aplicaciones Científicas De Investigación
1-(4-Benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(4-benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzoyl and benzothiazole groups can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-(4-Benzoylbenzoyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of the benzothiazole moiety.
1-(4-Benzoylbenzoyl)-3-methylthiourea: Similar structure but without the benzothiazole ring.
1-(4-Benzoylbenzoyl)-3-(2-thienyl)thiourea: Similar structure but with a thiophene ring instead of the benzothiazole moiety.
Uniqueness: 1-(4-Benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea is unique due to the presence of both benzoyl and benzothiazole groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-benzoyl-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S2/c1-26-18-9-5-6-10-19(18)30-23(26)25-22(29)24-21(28)17-13-11-16(12-14-17)20(27)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,28,29)/b25-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZROXSEXAOLER-WJTDDFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N/C(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2621966.png)

![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2621971.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2621972.png)

![6-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2621974.png)







![6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B2621989.png)
